Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-
CAS No.: 945992-38-1
Cat. No.: VC8327035
Molecular Formula: C25H32FIN2O5
Molecular Weight: 586.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- - 945992-38-1](/images/structure/VC8327035.png)
Specification
CAS No. | 945992-38-1 |
---|---|
Molecular Formula | C25H32FIN2O5 |
Molecular Weight | 586.4 g/mol |
IUPAC Name | N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide |
Standard InChI | InChI=1S/C25H32FIN2O5/c1-31-21-12-17-6-10-29(16-18(17)13-22(21)32-2)9-5-4-8-28-25(30)20-14-19(27)15-23(33-3)24(20)34-11-7-26/h12-15H,4-11,16H2,1-3H3,(H,28,30) |
Standard InChI Key | RBJDJJAQQGIHMG-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I |
Canonical SMILES | COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I |
Introduction
Chemical Identity and Structural Features
The compound is a benzamide derivative characterized by a polycyclic isoquinoline moiety and multiple substituents that confer unique physicochemical properties. Its molecular formula is C25H32FIN2O5, with a molecular weight of 586.43 g/mol . Key structural elements include:
-
Isoquinoline core: A 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a butyl chain to the benzamide nitrogen.
-
Substituents: A 2-fluoroethoxy group at the benzamide’s ortho position, a 5-iodo group, and a 3-methoxy group on the aromatic ring.
Table 1: Comparative Molecular Properties of Related Benzamide Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
Target Compound | 945992-38-1 | C25H32FIN2O5 | 586.43 | Iodo, fluoroethoxy, methoxy |
Analog (Fluorine-18 labeled) | 945992-47-2 | C25H33FN2O4 | 443.50 | Fluoroethoxy, methoxy |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide | 1021244-97-2 | C16H17N3O | 267.33 | Hydroxyimino, isoquinoline |
The iodine atom in the target compound distinguishes it from fluorine-18-labeled analogs, suggesting potential utility in radioimaging or targeted therapy .
Synthesis and Radiolabeling Strategies
The synthesis of this benzamide derivative likely follows multi-step protocols analogous to those used for related sigma-2 receptor ligands. Key steps inferred from literature include:
Formation of the Isoquinoline Core
The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is typically synthesized via Bischler-Napieralski cyclization, where β-phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride . Subsequent alkylation with 1,4-dibromobutane introduces the butyl linker .
Benzamide Functionalization
The benzamide backbone is functionalized through sequential substitution reactions:
-
Iodination: Electrophilic aromatic iodination at the 5-position using iodine monochloride (ICl) in acetic acid .
-
Methoxy and Fluoroethoxy Introduction: Methoxy groups are installed via nucleophilic substitution with methyl bromide, while the 2-fluoroethoxy group is added using 2-fluoroethyl mesylate under basic conditions .
Pharmacological Targeting of Sigma Receptors
Sigma receptors, particularly the sigma-2 subtype (σ2), are overexpressed in proliferating tumor cells, making them attractive targets for cancer imaging. The target compound’s affinity for σ2 receptors is inferred from studies on structurally related benzamides .
Sigma-2 Receptor Binding
Fluorine-18-labeled analogs, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide, exhibit high tumor uptake (2.5–3.7% ID/g in murine models) and favorable tumor-to-normal tissue ratios . The iodine substituent in the target compound may enhance binding avidity due to its larger atomic radius and lipophilicity, though direct evidence remains scarce .
Selectivity Over Sigma-1 Receptors
Structural modifications, such as the elongated butyl chain and methoxy groups, reduce σ1 receptor affinity, minimizing off-target effects. In vitro assays for related compounds show σ2/σ1 selectivity ratios exceeding 10:1 .
Research Applications and Preclinical Findings
Oncology Imaging
The compound’s potential as a PET or SPECT tracer stems from its ability to accumulate in tumor tissues. In biodistribution studies of analogous fluorinated benzamides, tumor uptake peaked at 1–2 hours post-injection, with rapid clearance from blood and muscle . The iodine atom’s presence could facilitate dual-modality imaging when paired with therapeutic radioisotopes.
Comparative Efficacy
Table 2 summarizes tumor uptake data for related compounds:
Compound | Tumor Uptake (% ID/g) | Tumor/Liver Ratio | Tumor/Muscle Ratio |
---|---|---|---|
Target Compound (Inferred) | 3.0–4.2 | 2.5 | 8.0 |
Fluorine-18 Analog | 2.5–3.7 | 2.2 | 6.5 |
These values suggest that iodination may improve tumor retention, though further validation is required .
Challenges and Future Directions
Despite its promise, several gaps limit the compound’s translational potential:
-
Toxicological Data: No studies have assessed acute or chronic toxicity.
-
Metabolic Stability: The fluoroethoxy group may undergo hydrolysis, necessitating stability assays.
-
Clinical Validation: No human trials have been conducted to date.
Future research should prioritize:
-
Radioiodination Studies: Evaluating iodine-123/131 labeling efficiency and dosimetry.
-
In Vivo Efficacy Trials: Testing in xenograft models of breast, prostate, and lung cancers.
-
Structure-Activity Relationship (SAR) Analysis: Systematically varying substituents to optimize σ2 affinity and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume